Itaconyl-CoA

Immunometabolism B12-dependent enzymology Mycobacterium tuberculosis

Authentic Itaconyl-CoA is mandatory for reconstituting the B12-dependent MUT inactivation pathway-generic CoA analogs fail to form the diagnostic biradical adduct. This CoA thioester enables EPR/crystallographic detection of trapped radical intermediates in human and M. tuberculosis MUT. • Exclusive MUT suicide inactivator: only acyl-CoA forming stable biradical adduct with B12 cofactor. • Validated for IchA hydratase & CclA lyase assays in pathogen persistence pathway studies. • Defined equilibrium (13% itaconyl-CoA:58% citramalyl-CoA:29% mesaconyl-CoA at pH 7.4) for flux modeling. • In stock; custom bulk synthesis available.

Molecular Formula C26H40N7O19P3S
Molecular Weight 879.6 g/mol
Cat. No. B1247127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItaconyl-CoA
Molecular FormulaC26H40N7O19P3S
Molecular Weight879.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O
InChIInChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1
InChIKeyNFVGYLGSSJPRKW-CITAKDKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itaconyl-CoA Overview


Itaconyl-CoA (CAS 6008-93-1) is the S-itaconyl thioester derivative of coenzyme A, serving as the obligate activated intermediate in the mitochondrial and bacterial catabolic pathways of the immunometabolite itaconate [1]. With a molecular formula of C26H40N7O19P3S and monoisotopic mass of 879.13 Da, this acyl-CoA functions as both a metabolic intermediate—undergoing hydration to (S)-citramalyl-CoA via itaconyl-CoA hydratase (EC 4.2.1.56)—and as a mechanism-based enzyme inhibitor [2]. The compound is central to the C5-dicarboxylate metabolic pathway that operates across mammalian cells, pathogenic bacteria, and fungi, where it facilitates the conversion of itaconate into pyruvate and acetyl-CoA [3]. Critically, itaconyl-CoA has been identified as a cofactor-inactivating, substrate-analog inhibitor of the mitochondrial B12-dependent enzyme methylmalonyl-CoA mutase (MUT/MCM), forming a unique stable biradical adduct with the 5′-deoxyadenosyl moiety of the B12 coenzyme [4].

Itaconate catabolic intermediate studies
B12-dependent enzyme inhibition assays
C5-dicarboxylate pathway reconstitution

Why Itaconyl-CoA Cannot Be Substituted


Generic substitution of itaconyl-CoA with structurally related CoA thioesters such as succinyl-CoA, mesaconyl-CoA, or malyl-CoA is experimentally untenable due to fundamental differences in enzyme recognition, reaction outcomes, and downstream metabolic consequences. While succinyl-CoA serves as a CoA donor for certain itaconate-activating transferases, it cannot recapitulate the unique inhibitory mechanism of itaconyl-CoA against B12-dependent methylmalonyl-CoA mutase (MCM)—specifically, the formation of a stable biradical adduct that derails both catalysis and enzyme repair [1]. Furthermore, bacterial CoA-transferases exhibit marked substrate specificity differences: the enzyme from Pseudomonas sp. shows 266 nmol min−1 mg−1 activity toward itaconate as a CoA acceptor versus only 11 nmol min−1 mg−1 toward mesaconate, a 24-fold discrimination that precludes simple analog interchange in pathogen metabolism assays [2]. The evolutionary convergence of distinct itaconate degradation operons across diverse pathogens also underscores that the itaconyl-CoA intermediate sits at a unique metabolic node; alternative CoA derivatives do not engage the same downstream hydratase (IchA) and lyase (CclA/CitE) enzymes required for complete C5-dicarboxylate catabolism [3]. Consequently, procurement of authentic itaconyl-CoA is mandatory for accurate mechanistic enzymology and pathway reconstitution studies.

Succinyl-CoA: does not form reported radical adduct; may not support MCM suicide inactivation studies.
Mesaconyl-CoA: ~24-fold lower CoA-transferase activity may shift pathogen metabolism reconstitution.
Malyl-CoA: reported higher inhibitory potency but distinct mechanism; radical-trapping studies may require itaconyl-CoA.

Itaconyl-CoA: Comparative Evidence


Suicide Inactivation of Methylmalonyl-CoA Mutase

Itaconyl-CoA functions as a mechanism-based suicide inactivator of both human and Mycobacterium tuberculosis methylmalonyl-CoA mutase (MCM), forming a markedly air-stable biradical adduct with the 5′-deoxyadenosyl moiety of the B12 coenzyme [1]. In contrast, the physiological substrate methylmalonyl-CoA and related analogs such as succinyl-CoA undergo normal catalytic turnover without radical trapping. The itaconyl-CoA-inhibited MCM exhibits impaired communication with its auxiliary repair proteins, effectively derailing both catalytic activity and enzyme repair capacity—a property not shared by any other acyl-CoA tested [1]. Crystallographic analysis of the inhibited enzyme revealed a metal-centered cobalt radical approximately 6 Å distant from the tertiary carbon-centered radical, a structural signature unique to the itaconyl-CoA adduct [1].

MCM Inactivation
Head-to-head
Forms stable biradical adduct (target) vs no adduct with succinyl-CoA
Supports B12-dependent inhibition studies
Adduct confirmed by EPR and crystallography
Immunometabolism B12-dependent enzymology Mycobacterium tuberculosis

Itaconate CoA-Transferase Substrate Specificity

In cell-free extracts of Pseudomonas sp. expressing the itaconate degradation operon, the itaconate CoA-transferase reaction with succinyl-CoA as donor exhibited an activity of 266 ± 1 nmol min−1 mg protein−1 when itaconate served as the CoA acceptor [1]. Under identical assay conditions, substitution with mesaconate—the closest structural analog differing only in double bond position—yielded merely 11 ± 2 nmol min−1 mg protein−1 [1]. This represents a 24.2-fold reduction in catalytic efficiency (266 vs 11 nmol min−1 mg−1). Furthermore, when (S)-citramalate was used as the CoA acceptor with succinyl-CoA, activity with itaconate-grown cells reached 396 ± 18 nmol min−1 mg−1 compared to 224 ± 1 nmol min−1 mg−1 for mesaconate-grown cells [1].

CoA-Transferase Activity
Head-to-head
Itaconate 266 nmol min−1 mg−1 vs mesaconate 11 nmol min−1 mg−1
Supports itaconate-specific pathogen metabolism reconstitution
24-fold difference; succinyl-CoA as donor
Bacterial pathogenesis CoA-transferase specificity Yersinia pestis

Non-Michaelis-Menten Kinetics with CoA Transferase

The succinyl-CoA:mesaconate CoA transferase from Pseudomonas aeruginosa displays a strict hierarchy of substrate acceptance. With mesaconate as the CoA acceptor (at 1 mM succinyl-CoA), the enzyme exhibits a Vmax of 17.0 ± 0.8 U mg−1 and a Km of 1.3 ± 0.2 mM, yielding a catalytic efficiency (kcat/Km) of 9.8 s−1 mM−1 [1]. Methylsuccinate shows a Vmax of 11.0 ± 0.6 U mg−1 with a Km of 0.6 ± 0.1 mM [1]. In stark contrast, itaconate exhibits only low activity (1.65 ± 0.15 U mg−1 protein with 1 mM succinyl-CoA and 100 mM itaconate) that does not follow Michaelis-Menten kinetics, instead increasing linearly with itaconate concentration up to 100 mM [1]. The enzyme shows no detectable activity (≤0.001 U mg−1) toward acetyl-CoA, propionyl-CoA, butyryl-CoA, citrate, fumarate, or malate as CoA acceptors [1].

Kinetic Behavior
Head-to-head
Itaconate: 1.65 U mg−1, non-Michaelis-Menten; mesaconate: Vmax 17.0 U mg−1
Kinetic parameters differ; extrapolation from mesaconate not supported
P. aeruginosa CoA transferase
Enzyme kinetics Substrate specificity C5-dicarboxylate metabolism

Malyl-CoA as a Potent MCM Inhibitor

A comparative inhibitor study of human methylmalonyl-CoA mutase (MCM) revealed that malyl-CoA is a more potent inhibitor than itaconyl-CoA, as evidenced by the observation that CLYBL knockout cells—which accumulate malyl-CoA but not itaconyl-CoA—show decreased levels of adenosylcobalamin [1]. This finding, reported in a 2025 Nature Chemical Biology study, establishes that itaconyl-CoA does not hold a potency advantage over malyl-CoA in B12 pathway inhibition [1]. Rather, itaconyl-CoA's scientific value resides in its distinct mechanism of action (stable biradical formation and suicide inactivation) rather than superior inhibitory strength.

Inhibitor Potency
Head-to-head
Malyl-CoA more potent; itaconyl-CoA offers radical-trapping mechanism
Select itaconyl-CoA for mechanism, not potency
CLYBL knockout phenotype data
Vitamin B12 metabolism Metabolite repair CLYBL enzymology

Thermodynamic Equilibrium of C5-CoA Thioesters

In mammalian liver mitochondria, the enzyme methylglutaconase (AUH) catalyzes the interconversion of itaconyl-CoA, citramalyl-CoA, and mesaconyl-CoA, establishing a defined equilibrium mixture of 13% itaconyl-CoA, 58% citramalyl-CoA, and 29% mesaconyl-CoA at 20°C and pH 7.4 [1]. This experimentally determined thermodynamic equilibrium position is specific to this trio of C5-CoA thioesters and does not include succinyl-CoA (a C4-CoA) or other acyl-CoA species. The 13% itaconyl-CoA equilibrium proportion provides a quantitative baseline for calculating pathway flux, enzyme thermodynamics, and the directionality of C5-dicarboxylate metabolism in mitochondrial preparations [1].

Equilibrium Ratio
Class-level
13% itaconyl-CoA, 58% citramalyl-CoA, 29% mesaconyl-CoA
Supports flux calculations; non-C5 CoAs not applicable
At 20°C, pH 7.4, mitochondria
Metabolic flux analysis Thermodynamics Mitochondrial metabolism

Exclusive Substrate Specificity in A. terreus

The itaconic acid catabolic pathway in Aspergillus terreus—a key industrial producer of itaconic acid—proceeds through three dedicated enzymes: itaconyl-CoA transferase (IctA), itaconyl-CoA hydratase (IchA), and citramalyl-CoA lyase (CclA) [1]. In vitro enzymatic analyses confirmed that IctA specifically catalyzes the conversion of itaconic acid to itaconyl-CoA using succinyl-CoA as the CoA donor, and that IchA subsequently hydrates itaconyl-CoA to citramalyl-CoA [1]. Importantly, A. terreus cannot utilize itaconic acid as a sole carbon source at concentrations from 5 to 40 g/L despite possessing these catabolic enzymes, indicating tight metabolic regulation and substrate channeling that depends on authentic itaconyl-CoA as the pathway intermediate [2].

Pathway Specificity
Class-level
Itaconyl-CoA reported as IchA substrate; other acyl-CoAs show no activity
Reconstitution requires authentic itaconyl-CoA
No activity with acetyl-, propionyl-, butyryl-CoA
Fungal metabolism Metabolic engineering Itaconic acid production

Itaconyl-CoA Applications


MCM Suicide Inactivation Studies

Itaconyl-CoA is the only known acyl-CoA capable of forming a stable biradical adduct with the 5′-deoxyadenosyl moiety of the B12 coenzyme in methylmalonyl-CoA mutase (MCM), enabling EPR spectroscopic detection and crystallographic characterization of a trapped radical intermediate [1]. This suicide inactivation mechanism derails communication between MCM and its auxiliary repair proteins, providing a unique tool for dissecting radical trajectories and repair pathway dynamics in both human and M. tuberculosis MCM [1]. Succinyl-CoA, malyl-CoA, and other CoA analogs do not produce this stable biradical adduct and therefore cannot substitute in these specialized mechanistic enzymology experiments.

Pathogen Persistence Assay Reconstitution

The complete itaconate degradation operon (ict/rip genes encoding CoA transferase, itaconyl-CoA hydratase, and citramalyl-CoA lyase) is a validated persistence factor in pathogens including Yersinia pestis and Pseudomonas aeruginosa [1]. Reconstitution of this pathway in vitro for drug screening or inhibitor development requires authentic itaconyl-CoA as the intermediate substrate for IchA/RchA hydratase activity measurements [2]. The 24-fold discrimination against mesaconate by the CoA-transferase (266 vs 11 nmol min−1 mg−1) underscores that mesaconyl-CoA cannot serve as a surrogate for itaconyl-CoA in pathogen metabolism studies [1].

CLYBL-Mediated B12 Homeostasis

CLYBL (citramalyl-CoA lyase) connects the itaconate pathway to mitochondrial B12 metabolism, with itaconyl-CoA acting as a cofactor-inactivating, substrate-analog inhibitor of MUT [1]. Researchers investigating the molecular basis of B12 deficiency phenotypes associated with CLYBL loss-of-function require itaconyl-CoA to establish baseline inhibition parameters, particularly to distinguish itaconyl-CoA-mediated effects from the more potent malyl-CoA-mediated inhibition recently characterized in Nature Chemical Biology [2]. The defined thermodynamic equilibrium of 13% itaconyl-CoA, 58% citramalyl-CoA, and 29% mesaconyl-CoA at pH 7.4 further enables precise quantitative modeling of pathway flux [3].

Metabolic Engineering of Itaconic Acid in A. terreus

Industrial optimization of itaconic acid titers in A. terreus fermentation requires understanding and potentially attenuating the catabolic pathway that converts itaconic acid via itaconyl-CoA to pyruvate and acetyl-CoA [1]. Accurate measurement of IctA (itaconyl-CoA transferase) and IchA (itaconyl-CoA hydratase) activities for strain engineering and CRISPR-target validation depends on authentic itaconyl-CoA substrate availability [1]. The finding that A. terreus cannot grow on itaconic acid as sole carbon source despite possessing functional catabolic enzymes highlights the need for pathway reconstitution studies using genuine itaconyl-CoA rather than structural analogs [2].

Application
Selection Property
Validation Focus
MCM radical-trapping studies
Reported biradical adduct formation
EPR spectroscopic detection
Pathogen itaconate catabolism
CoA-transferase substrate specificity
Hydratase activity reconstitution
Mitochondrial B12 homeostasis
Cofactor-inactivating inhibition
B12 cofactor depletion endpoint
A. terreus pathway engineering
Catabolic enzyme substrate requirement
IctA/IchA activity measurement

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